6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is a heterocyclic compound characterized by a fused bicyclic structure comprising an imidazo ring and a pyrimidine ring. The compound features a bromine atom at the sixth position and a hydroxymethyl group at the second position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antifungal properties.
This compound belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities, including antimicrobial and anticancer effects. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in drug discovery and development. The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can be achieved through various methods that involve the manipulation of starting materials like 2-aminoimidazole and other halogenated compounds.
The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol typically involves several key steps:
The reactions are generally conducted under controlled conditions to optimize yields and minimize by-products. Reaction solvents like dimethylformamide or ethanol are commonly used to facilitate solubility and reaction kinetics. Monitoring techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to assess reaction progress.
The molecular formula of 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol is , with a molecular weight of approximately 227.06 g/mol. The structure consists of:
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol can undergo various chemical reactions:
Common reagents for these reactions include bases like sodium hydride for substitution reactions, while oxidizing agents such as hydrogen peroxide may be utilized for oxidation processes.
The mechanism of action for compounds like 6-Bromoimidazo[1,2-a]pyrimidine-2-methanol often involves interaction with biological targets such as enzymes or receptors. For instance, its derivatives have shown potential antifungal activity against pathogens like Candida albicans.
Molecular docking studies suggest that these compounds may inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for fungal survival.
Relevant data include:
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol has significant potential in scientific research, particularly in medicinal chemistry:
6-Bromoimidazo[1,2-a]pyrimidine-2-methanol (CAS 1780310-82-8) is named according to IUPAC conventions, where the parent scaffold is imidazo[1,2-a]pyrimidine—a bicyclic system comprising fused imidazole (five-membered) and pyrimidine (six-membered) rings. The prefix "6-bromo" specifies bromine substitution at position 6 of the pyrimidine ring, while "2-methanol" denotes a hydroxymethyl group (–CH₂OH) at position 2 of the imidazole ring [1] [4]. The molecular formula is C₇H₆BrN₃O, with a molar mass of 228.05 g/mol. Key structural identifiers include:
Isomeric ambiguity arises due to alternative ring fusion modes. For example:
Scaffold Type | Ring Fusion Pattern | Nitrogen Positions | Key Distinguishing Properties |
---|---|---|---|
Imidazo[1,2-a]pyrimidine | Imidazole fused at [1,2-a] | 1, 3, 7 | Higher dipole moment (4.2 D) |
Pyrazolo[1,5-a]pyrimidine | Pyrazole fused at [1,5-a] | 1, 2, 4 | Reduced log P (0.8 vs. 1.2) [7] |
Imidazo[1,2-a]pyridine | Imidazole fused at [1,2-a] | 1, 3 | Blue-shifted UV absorbance (Δλ = 15 nm) [3] |
The imidazo[1,2-a]pyrimidine scaffold appears in multiple bioactive compounds, where strategic substitutions enhance target engagement:
Compound | Biological Target | Key Structural Features | Reported Activity |
---|---|---|---|
Divaplon | GABAₐ receptor | 2-Phenyl substitution | Anxiolytic (Phase III) [8] |
N-[¹¹C]7 (Imidazo[1,2-a]pyridine) | PI3K/mTOR | Oxadiazole-ethylpiperazine appendage | IC₅₀ = 0.20 nM [3] |
3j (Imidazo[1,2-a]pyrimidine) | Microbial membranes | 4-Bromophenyl at C2 | MIC = 2.5 μg/mL vs. C. albicans [8] |
4d (Imine derivative) | Bax/Bcl-2 pathway | N,N-diethylaminoimine at C2 | IC₅₀ = 35.1 μM (MDA-MB-231) [6] |
Optimization of this scaffold leverages three key strategies:
Microwave-assisted synthesis (e.g., 60–85% yield in 40–120 min at 80–85°C) exemplifies green chemistry approaches that enhance atom economy for scaled production. Computational studies confirm drug-likeness: log P = 1.2–1.8, TPSA = 50–60 Ų, aligning with Lipinski’s Rule of Five [6] [9].
Strategy | Chemical Approach | Therapeutic Impact | Example |
---|---|---|---|
Bioisosteric modification | –CH₂OH → –CH₂SH or –CH₂NH₂ | Enhanced kinase inhibition (ΔpIC₅₀ = 0.8) | Anticancer derivatives [7] |
Halogen bonding optimization | Bromine → Iodine at C6 | Increased hydrophobic contact surface | Antimicrobial agents [8] |
Regioselective functionalization | Pd-catalyzed C–H activation at C5/C7 | Improved solubility (log S > -4) | BSA-binding probes [9] |
Green synthesis | Solvent-free Al₂O₃-catalyzed cyclization | 70% yield reduction in reaction time | Antimicrobial compounds 3a–k [8] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4